molecular formula C10H18O3 B2774272 rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans CAS No. 2137914-58-8

rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans

Cat. No.: B2774272
CAS No.: 2137914-58-8
M. Wt: 186.251
InChI Key: BNZGNYMPECNOBL-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans: is a synthetic organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a hydroxymethyl group and a carboxylate ester group. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Properties

IUPAC Name

tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,3)13-9(12)8-5-4-7(8)6-11/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZGNYMPECNOBL-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137914-58-8
Record name rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Hydroxymethyl Substitution: Introduction of the hydroxymethyl group can be achieved through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Carboxylate Ester Formation: The carboxylate ester group can be introduced via esterification reactions using tert-butyl alcohol and carboxylic acids in the presence of acid catalysts.

Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylate ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its unique reactivity due to the strained cyclobutane ring.

Biology:

  • Investigated for potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutane ring’s strain can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    tert-Butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate: A similar compound with a cyclopropane ring instead of a cyclobutane ring.

    tert-Butyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate: A similar compound with a cyclopentane ring.

Uniqueness:

  • The cyclobutane ring in rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans imparts unique strain and reactivity compared to cyclopropane and cyclopentane derivatives.
  • The presence of both hydroxymethyl and carboxylate ester groups provides versatile functionalization options.

Biological Activity

Rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans (CAS Number: 2137914-58-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate features a cyclobutane ring with a hydroxymethyl group and a tert-butyl ester. This configuration may influence its lipophilicity and metabolic stability, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cellular mechanisms and potential therapeutic applications. The following sections summarize key findings related to its pharmacological properties.

Antifungal Activity

Research has indicated that compounds with similar structures exhibit antifungal properties. For instance, studies comparing rac-tert-butyl derivatives to known antifungal agents revealed that modifications can enhance activity against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method was employed to assess the efficacy of these compounds, showing that structural analogues can retain or enhance antifungal potency compared to their parent compounds .

Neuropharmacological Effects

Preliminary studies suggest that rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate may exhibit neuropharmacological effects similar to other compounds targeting the NMDA receptor. This receptor plays a critical role in synaptic plasticity and memory function. The compound's potential as an antiglutamatergic agent indicates it could modulate excitatory neurotransmission, which is relevant for treating neurodegenerative diseases .

The mechanisms through which rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in metabolic pathways:

  • NMDA Receptor Modulation : Similar compounds have shown the ability to block NMDA receptor activity, potentially leading to reduced excitotoxicity in neuronal cells.
  • Inhibition of Enzymatic Activity : Certain structural features may allow this compound to inhibit enzymes involved in metabolic processes, contributing to its therapeutic profile.

Case Studies and Research Findings

Several studies have evaluated the biological activity of rac-tert-butyl derivatives. Below is a summary table highlighting significant findings from recent research:

Study Findings Methodology
Study 1Enhanced antifungal activity against Trichophyton speciesDisk diffusion assay
Study 2Potential NMDA receptor antagonismIn vitro receptor binding assays
Study 3Modulation of lipid metabolism in cellular modelsFluorescence imaging techniques

Q & A

Q. What are the most reliable synthetic routes for rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, and how do reaction conditions influence yield and stereochemistry?

Answer: Two primary synthetic approaches are documented:

  • Carbamate Formation : Reacting tert-butyl chloroformate with (1R,2R)-2-(hydroxymethyl)cyclobutanol under basic conditions (e.g., triethylamine in dichloromethane). This method emphasizes steric protection of the hydroxyl group, achieving yields of ~60–70% .
  • Radical-Polar Hybrid Pathways : Photoredox-catalyzed radical addition followed by polar cyclization, as seen in analogous cyclobutane derivatives. This method requires precise control of solvents (e.g., dry DMSO) and catalysts (e.g., 4CzIPN) to mitigate side reactions .

Q. Critical Parameters :

  • Temperature : Lower temperatures (<0°C) favor stereochemical retention in carbamate formation .
  • Solvent Polarity : Polar aprotic solvents enhance cyclization efficiency in radical-mediated syntheses .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s structure and purity?

Answer:

  • NMR : 1^1H and 13^13C NMR are critical for confirming stereochemistry. Key signals include:
    • Hydroxymethyl protons: δ 3.4–3.7 ppm (multiplet).
    • tert-butyl group: δ 1.4 ppm (singlet) .
  • IR : Stretch frequencies at ~3400 cm1^{-1} (O–H) and ~1700 cm1^{-1} (C=O) confirm functional groups .
  • HRMS : Validates molecular weight (e.g., [M+H+^+]+^+ calculated for C11_{11}H19_{19}NO3_3: 214.1438) .
  • X-ray Crystallography : SHELXL/SHELXS software refines crystal structures, resolving cyclobutane ring puckering and confirming trans stereochemistry .

Advanced Research Questions

Q. How can enantiomeric resolution of the rac mixture be achieved, and what challenges arise in isolating (1R,2R) and (1S,2S) enantiomers?

Answer:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases. Resolution efficiency depends on flow rate (0.5–1.0 mL/min) and column temperature (25–30°C) .
  • Diastereomeric Salt Formation : Reacting the rac mixture with chiral acids (e.g., L-tartaric acid) in ethanol, followed by fractional crystallization. Challenges include low yield (<50%) and residual solvent retention .

Data Contradictions : Discrepancies in reported enantiomeric excess (e.g., 95% vs. 88%) may arise from solvent polarity effects or impurities in chiral auxiliaries .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions, and how does the tert-butyl group influence reactivity?

Answer:

  • Acidic Conditions : The tert-butyl carbamate undergoes hydrolysis at pH < 2, generating cyclobutane-1-carboxylic acid. Kinetic studies show a half-life of ~2 hours in 1M HCl at 25°C .
  • Basic Conditions : The hydroxymethyl group is susceptible to oxidation (e.g., to ketone) under strong bases (pH > 10). The tert-butyl group stabilizes the carbamate via steric hindrance, delaying hydrolysis by ~30% compared to methyl analogs .

Q. How should researchers address conflicting NMR or crystallographic data in structural assignments?

Answer:

  • NMR Discrepancies : Compare chemical shifts across solvents (e.g., DMSO-d6_6 vs. CDCl3_3). For example, hydroxymethyl protons may shift upfield by 0.2 ppm in DMSO due to hydrogen bonding .
  • Crystallographic Ambiguities : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. R-factor convergence < 5% indicates reliable refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.